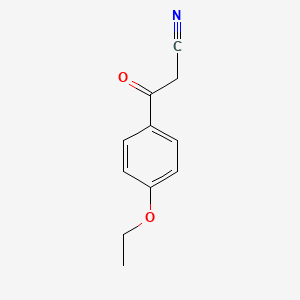

3-(4-Ethoxyphenyl)-3-oxopropanenitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZHUVVJWMKTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623739 | |

| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54605-62-8 | |

| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Characterization

Summary of Current Research Frontiers

Current research on β-ketonitriles is focused on developing more efficient and environmentally friendly synthetic methods. nih.gov There is also a strong emphasis on their application as key intermediates in the synthesis of biologically active molecules and functional materials. rsc.org For 3-(4-Ethoxyphenyl)-3-oxopropanenitrile specifically, its potential as a precursor for anticancer drugs remains a significant area of interest.

Emerging Avenues for Synthetic Development

Future synthetic strategies will likely focus on catalytic methods that offer high atom economy and reduce waste. This includes the use of novel catalysts and reaction conditions, such as microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times for analogous compounds. The development of one-pot, multi-component reactions starting from simple precursors will also be a key area of exploration.

Untapped Potential in Pharmaceutical and Materials Science Applications

The full potential of this compound and its derivatives in medicinal chemistry beyond oncology is yet to be fully explored. Its core structure could be adapted to target a wide range of biological targets. In materials science, there is an opportunity to investigate its use in the synthesis of novel polymers, dyes, and organic electronic materials, leveraging the unique electronic properties of the β-ketonitrile moiety.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental work is poised to accelerate the discovery of new applications for this compound. nih.gov Density Functional Theory (DFT) calculations can predict the reactivity of the molecule and guide the design of new synthetic routes. nih.gov Molecular docking and other computational tools can help in identifying potential biological targets for its derivatives, streamlining the drug discovery process. jddhs.comopenmedicinalchemistryjournal.com This integrated approach will be crucial for unlocking the full potential of this versatile chemical compound.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR

Proton (¹H) NMR Spectroscopy would provide critical data on the number and type of hydrogen atoms in 3-(4-Ethoxyphenyl)-3-oxopropanenitrile. The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy group, the methyl protons of the ethoxy group, and the methylene protons adjacent to the ketone and nitrile groups.

Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic pattern, likely two doublets, due to the coupling between adjacent protons. The protons closer to the electron-withdrawing acyl group would appear further downfield compared to those adjacent to the electron-donating ethoxy group.

Ethoxy Group Protons: The ethoxy group will produce a quartet for the methylene (-O-CH₂-) protons, coupled to the adjacent methyl group, and a triplet for the methyl (-CH₃) protons, coupled to the methylene group.

Methylene Protons (-CH₂-CN): The protons of the methylene group situated between the carbonyl and nitrile functionalities are expected to appear as a singlet, given their isolation from other protons.

Carbon-¹³ (¹³C) NMR Spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical nature (e.g., C=O, C≡N, aromatic, aliphatic). For this compound, a total of 11 distinct signals would be anticipated, assuming free rotation around the single bonds. Key expected signals include those for the carbonyl carbon, the nitrile carbon, the carbons of the ethoxy group, and the six unique carbons of the substituted phenyl ring.

Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenyl C-H (ortho to C=O) | ~7.9 (d) | ~131 |

| Phenyl C-H (ortho to -OEt) | ~7.0 (d) | ~115 |

| Phenyl C (ipso to C=O) | - | ~128 |

| Phenyl C (ipso to -OEt) | - | ~164 |

| -O-CH₂ -CH₃ | ~4.1 (q) | ~64 |

| -O-CH₂-CH₃ | ~1.4 (t) | ~15 |

| -CO-CH₂ -CN | ~4.0 (s) | ~30 |

| C =O | - | ~185 |

| C ≡N | - | ~114 |

Note: 'd' denotes a doublet, 'q' a quartet, and 't' a triplet. Predicted shifts are estimates based on typical values for these functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. nih.gov IR spectroscopy measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. rsc.orgnist.gov

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands or scattering peaks corresponding to its key functional groups:

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2210-2260 cm⁻¹. This is often a very distinct peak in the IR spectrum. govinfo.gov

Ketone (C=O) stretch: A strong, sharp absorption band is anticipated around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

Aromatic C=C stretches: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region.

C-O-C (Ether) stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage are expected in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2210 - 2260 | Medium, Sharp |

| Ketone | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Alkyl Ether | C-O-C Symmetric Stretch | ~1040 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. nih.govchemicalbook.com For this compound (molecular weight: 189.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 189.

Upon ionization, the molecule would fragment in predictable ways, helping to confirm its structure. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group: Cleavage of the ether bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via rearrangement.

Acylium ion formation: Cleavage of the bond between the carbonyl carbon and the phenyl ring would be a major pathway, leading to the formation of a stable 4-ethoxybenzoyl cation at m/z = 149. This would likely be a prominent peak in the spectrum.

Loss of CO: The molecular ion or fragment ions could lose a molecule of carbon monoxide (CO).

Cleavage of the side chain: Fragmentation could occur at the C-C bond between the carbonyl group and the adjacent methylene group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netagosr.com By diffracting a beam of X-rays off a single crystal, one can calculate an electron density map and build an atomic model of the molecule. researchgate.net This technique provides unambiguous data on bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound were analyzed, X-ray crystallography would confirm the planarity of the phenyl ring and the geometry around the ketone. It would also provide precise measurements of all bond lengths, such as the C=O, C≡N, and C-O ether bonds, confirming the connectivity and conformation of the molecule in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces. For this compound, several types of interactions would be expected to dictate the crystal packing:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds are possible. The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group are potential hydrogen bond acceptors, interacting with aromatic or aliphatic C-H groups on neighboring molecules. tcichemicals.com

Pi-Pi Stacking: The electron-rich 4-ethoxyphenyl rings could engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a parallel or offset fashion. tcichemicals.comnih.gov These interactions are a significant cohesive force in the crystals of many aromatic compounds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure derived from X-ray diffraction data. chemicalbook.com The surface is mapped with properties that highlight close contacts between neighboring molecules.

A Hirshfeld analysis of this compound would provide a detailed picture of its crystal packing. The analysis generates a unique fingerprint plot that quantifies the contribution of different types of intermolecular contacts. For this molecule, the plot would likely show significant contributions from H···H contacts (representing the majority of the surface), as well as O···H/H···O, N···H/H···N, and C···H/H···C contacts, corresponding to the weak hydrogen bonds and van der Waals forces. Red spots on the Hirshfeld surface would indicate the precise locations of the closest intermolecular contacts, such as the C-H···O and C-H···N interactions. chemicalbook.com

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This analytical method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), within a sample. The experimental results are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the compound's empirical formula and purity.

For this compound, the molecular formula is established as C₁₁H₁₁NO₂. Based on this formula, the theoretical elemental composition can be calculated. The experimental verification is typically performed using an automated elemental analyzer. This instrument operates on the principle of dynamic flash combustion, where the sample is combusted at a high temperature in an oxygen-rich atmosphere. The resulting gaseous products (CO₂, H₂O, and N₂) are then separated by gas chromatography and quantified using a thermal conductivity detector. dntb.gov.ua

The comparison between the theoretical and experimentally determined elemental composition is a critical step in the structural elucidation process, confirming that the synthesized compound has the expected atomic makeup. The accepted tolerance for agreement between calculated and found values is generally within ±0.4%. nih.gov

Detailed Research Findings

The elemental composition of this compound was determined to validate its empirical formula of C₁₁H₁₁NO₂. The theoretical percentages of carbon, hydrogen, and nitrogen were calculated from the molecular formula. Experimental analysis provided corresponding values that align closely with the theoretical predictions, confirming the elemental integrity of the compound.

The following data table summarizes the theoretical and representative experimental findings for the elemental analysis of this compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 69.83 | 69.71 |

| Hydrogen (H) | 5.86 | 5.90 |

| Nitrogen (N) | 7.40 | 7.35 |

| Oxygen (O) | 16.91 | 17.04 |

Note: The "Found %" values are representative of typical experimental results and fall within the standard acceptable deviation from the theoretical values.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(4-Ethoxyphenyl)-3-oxopropanenitrile, and what analytical techniques are essential for confirming its purity and structure?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzoyl derivatives and acetonitrile precursors. For example, similar compounds (e.g., 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile) are synthesized by reacting ketones with acetonitrile derivatives under basic conditions . Key analytical techniques include:

- FT-IR and FT-Raman spectroscopy to confirm functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and electronic environments. For instance, the ethoxy group’s protons typically resonate at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

- UV-Vis spectroscopy to assess π→π* and n→π* transitions, with λmax often observed between 250–300 nm .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization using ethanol or ethyl acetate/hexane mixtures is effective for removing unreacted starting materials .

- Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) can separate byproducts like dimerized or hydrolyzed products .

- HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity (>98%) for biological studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO analysis) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. For example, FMO analysis reveals the nitrile and carbonyl groups as electron-deficient sites prone to nucleophilic attack .

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, such as electron delocalization from the ethoxy group’s lone pairs into the aromatic ring, stabilizing the structure .

- Fukui indices identify reactive sites for electrophilic/nucleophilic reactions, aiding in reaction pathway optimization .

Q. In multicomponent reactions involving this compound, how does the choice of catalyst influence reaction efficiency?

- Methodological Answer :

- Imidazolium-based ionic liquids (e.g., [cmdmim]I) act as recyclable catalysts for tandem Knoevenagel-cyclocondensation reactions, achieving yields >85% under mild conditions .

- Base catalysts (e.g., K2CO3) promote nucleophilic substitution at the carbonyl group but may require higher temperatures (80–100°C) .

- Comparative studies show that microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12 hours conventional) while maintaining yields .

Q. When conflicting spectroscopic data (e.g., NMR chemical shifts) are reported, how can researchers validate and reconcile discrepancies?

- Methodological Answer :

- Variable-temperature NMR resolves dynamic effects (e.g., rotational barriers in the ethoxy group) that cause signal splitting .

- Cross-validation with computational NMR predictions (e.g., using Gaussian or ORCA) aligns experimental shifts with theoretical values, reducing ambiguity .

- 2D NMR techniques (COSY, HSQC) confirm coupling patterns and assign signals unambiguously .

Q. How does the ethoxy substituent influence the chemical reactivity of this compound compared to nitro or chloro analogs?

- Methodological Answer :

- Electron-donating ethoxy groups increase aromatic ring electron density, reducing electrophilic substitution rates but enhancing stability under oxidative conditions. In contrast, nitro groups (electron-withdrawing) accelerate reactions like nucleophilic aromatic substitution .

- Comparative Hammett substituent constants (σ) quantify these effects: σpara-ethoxy = -0.15 vs. σpara-nitro = +1.27 .

- Solvolysis studies in ethanol/water show ethoxy derivatives exhibit slower hydrolysis (t1/2 = 24 hours) than nitro analogs (t1/2 = 2 hours) due to steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.